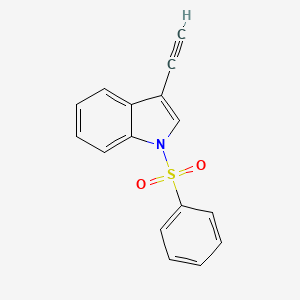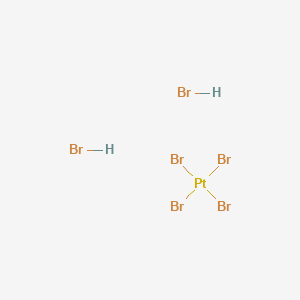
Bromoplatinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoplatinic acid, also known as hydrogen hexabromoplatinate(IV), is a chemical compound with the formula H₂PtBr₆. It is a platinum-based compound that is often used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its high reactivity and ability to form complexes with other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromoplatinic acid can be synthesized through the reaction of platinum metal with bromine in the presence of water. The reaction typically involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with hydrobromic acid to produce this compound. The reaction conditions usually involve controlled temperatures and careful handling of the acids to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures due to the corrosive nature of the acids involved.
Analyse Des Réactions Chimiques
Types of Reactions: Bromoplatinic acid undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrazine.
Substitution Reactions: Can involve various ligands such as ammonia, phosphines, or other halides.
Major Products Formed:
Oxidation: Platinum oxides or other platinum compounds.
Reduction: Elemental platinum or lower oxidation state platinum compounds.
Substitution: Complexes with different ligands, such as ammine complexes or phosphine complexes.
Applications De Recherche Scientifique
Bromoplatinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions. It is also used in the synthesis of other platinum compounds.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Used in the production of platinum-based catalysts for various industrial processes, including petrochemical refining and environmental catalysis.
Mécanisme D'action
The mechanism by which bromoplatinic acid exerts its effects involves the formation of complexes with other molecules. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. The molecular targets and pathways involved include DNA replication and transcription, which are crucial for cell division and growth.
Comparaison Avec Des Composés Similaires
Chloroplatinic Acid (H₂PtCl₆): Similar in structure but contains chlorine instead of bromine.
Platinic Bromide (PtBr₄): Another bromine-containing platinum compound but with a different stoichiometry.
Platinic Chloride (PtCl₄): Contains chlorine and is used in similar applications.
Uniqueness: Bromoplatinic acid is unique due to its specific reactivity and ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and as a precursor for other platinum compounds. Its bromine content also imparts different chemical properties compared to its chlorine analogs, making it suitable for specific applications where bromine’s reactivity is advantageous.
Propriétés
Formule moléculaire |
Br6H2Pt |
|---|---|
Poids moléculaire |
676.5 g/mol |
Nom IUPAC |
tetrabromoplatinum;dihydrobromide |
InChI |
InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Clé InChI |
VOEHEFXBCNCSCK-UHFFFAOYSA-J |
SMILES canonique |
Br.Br.Br[Pt](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
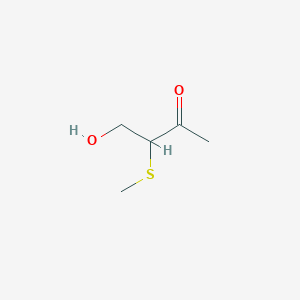

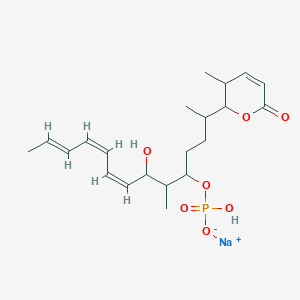
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

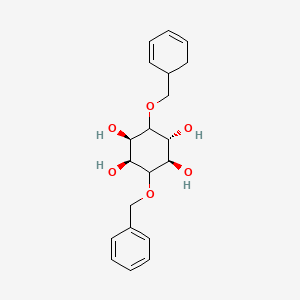
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)


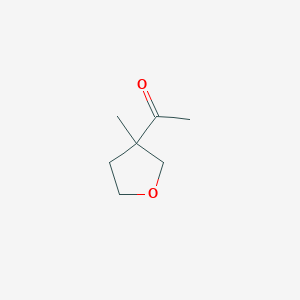
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
